molecular formula C9H8Cl2N2O B2826830 (2E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide CAS No. 876729-84-9

(2E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide

Cat. No.: B2826830
CAS No.: 876729-84-9
M. Wt: 231.08
InChI Key: WWOAAMJEUHUILM-DUXPYHPUSA-N
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Description

(2E)-3-(2,4-Dichlorophenyl)prop-2-enehydrazide is a hydrazide derivative featuring a conjugated α,β-unsaturated ketone backbone substituted with a 2,4-dichlorophenyl group. The compound is commercially available for research applications, with pricing tiers ranging from €833.00/500 mg to €1,538.00/g . The 2,4-dichlorophenyl substituent enhances electron-withdrawing effects, influencing electronic properties such as charge transfer and stability. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c10-7-3-1-6(8(11)5-7)2-4-9(14)13-12/h1-5H,12H2,(H,13,14)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOAAMJEUHUILM-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired hydrazide by the addition of a suitable acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial efflux pumps, thereby enhancing the efficacy of antibiotics . The compound can also interact with enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Electronic Comparisons

Key Compounds for Comparison :

(2E)-N'-[(E)-Benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide (): Structural Difference: Substitution at the phenyl ring (4-chloro vs. 2,4-dichloro) and a benzoyl group on the hydrazide nitrogen. The benzoyl group may increase lipophilicity and alter intermolecular interactions.

(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one ():

  • Structural Difference : Replaces the hydrazide group with a ketone and substitutes the phenyl ring with electron-donating trimethoxy groups.
  • Electronic Properties : DFT studies (B3LYP/6-31G) reveal a reduced HOMO-LUMO gap (4.5–5.0 eV) due to extended conjugation and methoxy groups, enhancing charge transfer capabilities .

3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime (): Structural Difference: Incorporates an oxime (-NOH) and phenylhydrazono group instead of hydrazide. Reactivity: The oxime group enables chelation with metals, while the hydrazono moiety may participate in tautomerism, differing from the hydrazide’s nucleophilic properties.

(E)-3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one ():

  • Structural Difference : Lacks the hydrazide group, featuring a simple α,β-unsaturated ketone.
  • Spectroscopic Data : ¹H NMR (δ 8.10 ppm, vinyl proton) and ¹³C NMR (δ 190.11 ppm, ketone carbon) contrast sharply with the hydrazide’s NH signals (typically δ 8–10 ppm) and carbonyl resonance (~δ 165–170 ppm) .

Tabulated Comparison of Key Properties

Compound Name Key Functional Groups Substituents HOMO-LUMO Gap (eV) Notable Properties
(2E)-3-(2,4-Dichlorophenyl)prop-2-enehydrazide Hydrazide, α,β-unsaturated ketone 2,4-Dichlorophenyl Not reported High electron-withdrawing effects, synthetic versatility
(2E)-N'-Benzoyl-4-chlorophenyl analogue Benzoyl, hydrazide 4-Chlorophenyl Not reported Enhanced lipophilicity, reduced steric hindrance
3,4,5-Trimethoxyphenyl chalcone Ketone, trimethoxy groups 2,4-Dichlorophenyl 4.5–5.0 Lower HOMO-LUMO gap, improved charge transfer
Phenylprop-2-en-1-one derivative α,β-unsaturated ketone 2,4-Dichlorophenyl, phenyl Not reported Distinct NMR profile (δ 190.11 ppm, ketone)

Implications of Substituent Variations

  • Hydrazide vs. Ketone/Oxime : The hydrazide group offers sites for hydrogen bonding and coordination, contrasting with the ketone’s electrophilic carbonyl or the oxime’s metal-chelating ability .
  • Conjugation Effects : Extended conjugation in chalcone derivatives (e.g., trimethoxyphenyl substitution) lowers the HOMO-LUMO gap, suggesting superior electronic properties for optoelectronic applications compared to the hydrazide .

Biological Activity

(2E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of the 2,4-dichlorophenyl group, suggests a variety of possible interactions within biological systems. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H10Cl2N2C_{10}H_{10}Cl_2N_2, with a molecular weight of 245.11 g/mol. The compound features a conjugated double bond system that enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules through mechanisms such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects against certain diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this hydrazone derivative exhibits antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
  • Antioxidant Properties : The presence of the dichlorophenyl group may contribute to antioxidant activities, scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow
Klebsiella pneumoniae32 µg/mLModerate

These findings indicate that this compound possesses significant antimicrobial activity, particularly against Gram-negative bacteria like E. coli .

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay. The results are as follows:

Concentration (µg/mL)% Scavenging Activity
1025
5050
10075

At a concentration of 100 µg/mL, the compound exhibited a scavenging activity of 75%, indicating strong antioxidant properties .

Case Studies

Several case studies have highlighted the therapeutic potential of hydrazone derivatives similar to this compound:

  • Case Study on Antibacterial Efficacy : A clinical trial investigated the use of hydrazone compounds in treating infections caused by resistant bacterial strains. Patients treated with a hydrazone derivative showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy .
  • Case Study on Antioxidant Effects : Research involving animal models demonstrated that hydrazone derivatives can reduce oxidative stress markers in tissues subjected to ischemia-reperfusion injury, suggesting their potential role in protecting against tissue damage during surgical procedures .

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